2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound featuring a thiazole ring, a quinazolinone core, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzamide with appropriate thiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones .
Scientific Research Applications
2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The quinazolinone core may also play a role in binding to DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-{[2-(4-METHYL-1,3-THIAZOL-5-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a thiazole ring, quinazolinone core, and phenyl group. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[2-(4-methyl-1,3-thiazol-5-yl)ethylsulfanyl]-3-phenylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-14-18(26-13-21-14)11-12-25-20-22-17-10-6-5-9-16(17)19(24)23(20)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQOKSWTIQVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.